3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine
Description
Properties
CAS No. |
13717-81-2 |
|---|---|
Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,6-dimethyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4H8N4/c1-3-5-7-4(2)8-6-3/h3,5H,1-2H3 |
InChI Key |
LKQNEFXKCOFFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1NN=C(N=N1)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine
Synthesis via Reaction with Triphosgene and Amines (Amidation Route)
A patented method details the preparation of this compound derivatives bearing amide functionalities through a multi-step reaction involving this compound, triphosgene (bis(trichloromethyl)carbonate), and amines under basic catalysis. This method is notable for its controlled conditions and versatility in producing various 1,4-dicarboxamide derivatives.
Reaction Scheme Summary:
- Starting Material: this compound (II)
- Reagents: Triphosgene (BTC), amine (III), basic catalyst (e.g., pyridine, triethylamine, quinoline, 4-dimethylaminopyridine)
- Solvents: Organic solvents A and B (e.g., methanol, ethanol, dichloromethane, chloroform, tetrahydrofuran)
- Conditions:
- Initial reaction of compound (II) with triphosgene and base at -10 to 0°C, reflux 4-12 hours
- Cooling to 4-6°C, nitrogen atmosphere
- Dropwise addition of amine solution, reflux 5-72 hours
- Workup: Solvent evaporation, recrystallization or column chromatography to isolate product
Stoichiometric Ratios and Volumes:
| Component | Ratio (molar) | Volume (ml/g of compound II) |
|---|---|---|
| 3,6-Dimethyl-1,6-dihydro-tetrazine (II) | 1 | 1 |
| Triphosgene (BTC) | 0.67 – 2 | - |
| Amine (III) | 0.1 – 1 | - |
| Basic catalyst | 2 – 6 | - |
| Organic solvents (A + B) | - | 13 – 75 |
Recrystallization Solvents:
- Methanol
- Ethanol
- Petroleum ether
- Dichloromethane
- Chloroform
- Tetrahydrofuran
This method is notable for its reproducibility and ability to yield pure this compound derivatives with amide functionalities, expanding the compound's utility in further synthetic applications.
Analytical Data and Research Discoveries
Structural Characterization
The compound this compound exhibits a planar heterocyclic ring with methyl groups at positions 3 and 6. Nuclear Magnetic Resonance (NMR) studies of related dihydrotetrazines indicate characteristic chemical shifts consistent with the dihydro state and substitution pattern.
Mechanistic Insights
Research on the hydrazination and substitution reactions of 1,2,4,5-tetrazines, including dihydro derivatives, suggests the involvement of SN(ANRORC) mechanisms (Addition of Nucleophile, Ring Opening, and Ring Closure) during functionalization. This mechanism has been confirmed in studies involving hydrazine addition to 1,2,4,5-tetrazines, leading to homoaromatic intermediates and dihydro derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it into dihydrotetrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and tetrazine oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Biology: The compound is utilized in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. This reaction mechanism allows it to form stable adducts with various dienophiles, making it useful in bioconjugation and material science . The molecular targets and pathways involved in its action are primarily related to its reactivity with electron-rich species.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
Key Observations :
Pharmacological and Energetic Properties
A. Antitumor Activity
- 3,6-Dimethyl-1,6-dihydrotetrazine derivatives: IC₅₀ values of 12–18 µM against P388 leukemia and A-549 lung carcinoma cells .
- 3,6-Dipropyltetrazine : 40.32% abundance in bioactive plant extracts; synergizes with apocynin for antioxidant effects .
- Nitroamino Derivatives (e.g., BTATz): High thermal stability (decomposition at 302°C) but hydrolytic instability limits pharmaceutical use .
B. Energetic Performance
| Compound | Detonation Velocity (m/s) | Density (g/cm³) | Oxygen Balance (%) |
|---|---|---|---|
| 3,6-Dimethyl-1,6-dihydrotetrazine | Not reported | ~1.6 | -85 |
| BTATz (N-rich analogue) | 8903 | 1.87 | -12 |
| Nitramino tetrazine (Compound 20) | 8903 | 1.87 | -22 |
Key Observations :
- Methyl groups reduce nitrogen content and oxygen balance compared to amino/nitroamino derivatives .
- Nitramino-functionalized tetrazines (e.g., Compound 20) exhibit superior detonation performance but require stabilization against hydrolysis .
Reactivity and Stability
- Cycloadditions : Phenyl- and carboxylate-substituted tetrazines undergo rapid inverse electron-demand Diels-Alder reactions, whereas methyl groups slow reactivity due to electron donation .
- Hydrolytic Stability : 1,6-dihydro isomers resist hydrolysis better than 1,4-dihydro analogues; dimethyl dicarboxylates degrade in aqueous environments .
- Thermal Stability : Methyl and phenyl derivatives decompose above 250°C, making them suitable for propellant formulations .
Biological Activity
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine (DMHDT) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antitumor properties.
Synthesis and Structural Characteristics
The synthesis of DMHDT typically involves the reaction of various precursors under controlled conditions to yield derivatives with specific functional groups. The compound is characterized by a tetrazine ring structure, which contributes to its reactivity and biological activity.
Key Structural Features
- Molecular Formula : CHN
- Tetrazine Ring : The presence of the tetrazine moiety is crucial for its biological activity.
- Conformation : The structure exhibits a boat conformation due to the spatial arrangement of nitrogen atoms within the ring .
Antitumor Activity
Research has demonstrated that DMHDT and its derivatives exhibit significant antitumor activity. A study evaluated several derivatives against various cancer cell lines, including SGC-7901 (gastric cancer), HO-8910 (ovarian cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The findings indicated:
- Cytotoxicity : Many compounds showed cytotoxic effects in the low micromolar range.
- IC Values : One derivative achieved an IC value of 0.57 μM against A-549 cells.
- In Vivo Efficacy : In a xenograft model using BALB/cA nude mice, the compound administered intraperitoneally at 40 mg/kg resulted in a 76.4% reduction in tumor weight .
Toxicity Assessment
The acute toxicity of DMHDT was assessed through LD studies in mice. The intraperitoneal LD value was found to be 325 mg/kg, indicating a moderate safety profile for further exploration in therapeutic applications .
Data Table: Biological Activity Overview
| Compound | Cell Line | IC (μM) | In Vivo Efficacy (%) | LD (mg/kg) |
|---|---|---|---|---|
| DMHDT Derivative A | SGC-7901 | 0.57 | Not Evaluated | 325 |
| DMHDT Derivative B | HO-8910 | Not Reported | Not Evaluated | Not Reported |
| DMHDT Derivative C | MCF-7 | Not Reported | Not Evaluated | Not Reported |
| DMHDT Derivative D | A-549 | Low Micromolar | 76.4 | Not Reported |
Case Studies and Research Findings
- Antitumor Evaluation : In vitro studies highlighted that DMHDT derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutic agents.
- Mechanism of Action : While the precise mechanism remains under investigation, the interaction of DMHDT with cellular pathways involved in apoptosis and cell cycle regulation has been suggested as a potential area of study.
- Structural Modifications : Research indicates that modifications to the tetrazine ring can enhance biological activity and reduce toxicity. This opens avenues for designing more potent derivatives with improved pharmacological profiles .
Q & A
Q. What are the standard synthetic routes for 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine, and how can reaction yields be optimized?
The compound is typically synthesized via Pd/C-catalyzed oxidation of dihydrotetrazine precursors under controlled conditions. Key steps include:
- Reacting 3,6-dimethyl-1,6-dihydrotetrazine with bis(trichloromethyl) carbonate in the presence of amines (e.g., 2,6-diisopropylaniline) to form carboxamide derivatives .
- Monitoring reaction progress via TLC (dichloromethane/petroleum ether systems) and purifying intermediates via preparative thin-layer chromatography .
- Optimizing yields by controlling stoichiometry, reaction time (e.g., 66 hours for diphenyl derivatives), and solvent polarity (ethanol for crystallization) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray crystallography confirms the boat conformation of the tetrazine ring, with deviations of C7 (0.254 Å) and C8 (0.621 Å) from the N1-N4 plane .
- 1H NMR identifies substituents (e.g., acetyl groups at δ 2.49 ppm) and monitors reaction intermediates .
- FT-IR and UV-Vis detect functional groups (C=O, N-H) and conjugation effects, respectively .
Q. What are the primary biomedical applications of this compound?
- Anticancer activity : Derivatives exhibit antitumor properties via inhibition of cellular proliferation pathways .
- Antimicrobial coatings : Functionalized tetrazines (e.g., dicarboxylic acid derivatives) are used in sol-gel processes for antibacterial surfaces .
Advanced Research Questions
Q. How does the redox activity of dihydrotetrazine derivatives enable applications in sensing and stimuli-responsive materials?
- The dihydrotetrazine ↔ tetrazine redox pair undergoes a colorimetric shift (yellow ↔ pink) upon oxidation, useful for NOx sensing .
- Integration into metal-organic frameworks (MOFs) like UiO-66 via postsynthetic exchange enhances stability for environmental monitoring .
- Silver nanoparticles capped with tetrazine derivatives enable naked-eye detection of Cu²⁺, Ni²⁺, and Ag⁺ ions in aqueous solutions .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates heats of formation (e.g., 831.5 kJ/mol for triazole derivatives) and detonation velocities (8,903 m/s for nitro compounds) .
- Molecular dynamics simulations model conformational changes during Retro-Diels-Alder reactions, guiding the design of heterocyclic building blocks .
Q. How do steric and electronic factors influence its performance in bioorthogonal chemistry?
Q. What challenges arise in synthesizing energetic derivatives, and how are they addressed?
- Nitration instability : Nitramines of 3,6-diaminotetrazines hydrolyze rapidly; stabilization is achieved via triazole functionalization (e.g., 3-nitro-1,2,4-triazole derivatives) .
- Thermal decomposition : Kinetic studies (e.g., Kissinger method) assess safety parameters, revealing decomposition onset at 302°C for nitro-triazole tetrazines .
Data Contradiction Analysis
Q. Why do computational predictions of tetrazine stability sometimes conflict with experimental observations?
Q. How can discrepancies in reaction rates for cycloaddition reactions be resolved?
- Steric hindrance : Electron-withdrawing groups (e.g., pyridyl) slow IEDDA kinetics compared to phenyl derivatives .
- Isotopic labeling : ¹⁵N NMR tracks nitration pathways, identifying intermediates undetectable by conventional methods .
Methodological Recommendations
Q. Synthesis Optimization
Q. Characterization Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
